ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex heterocyclic compound that incorporates multiple functional groups, including thiadiazole, thieno, and pyridazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the Thiadiazole Ring: This can be achieved by reacting appropriate hydrazine derivatives with carbon disulfide and subsequent cyclization.
Construction of the Thieno[3,4-d]pyridazine Core: This involves the condensation of thiadiazole intermediates with suitable diketones or ketoesters under acidic or basic conditions.
Esterification: The final step involves esterification to introduce the ethyl carboxylate group.
Industrial Production Methods: Industrial production may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, automated synthesisers, and continuous flow techniques to ensure consistent production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nitrating agents, and alkylating agents are commonly employed.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Alcohol derivatives.
Substitution Products: Halogenated, nitrated, or alkylated derivatives.
Scientific Research Applications
Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or modulation of signal transduction pathways.
Comparison with Similar Compounds
- Ethyl 4-methyl-1,2,3-thiadiazole-5-carboxylate
- 4-methyl-1,2,3-thiadiazole-5-carboxylic acid ethyl ester
Comparison: Ethyl 5-(4-methyl-1,2,3-thiadiazole-5-amido)-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is unique due to its complex structure, which combines multiple heterocyclic rings. This complexity enhances its potential for diverse biological activities and applications in various fields. Similar compounds may lack the same level of structural intricacy and, consequently, may exhibit different or less potent biological activities.
Properties
IUPAC Name |
ethyl 5-[(4-methylthiadiazole-5-carbonyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O4S2/c1-3-28-19(27)14-12-9-29-17(20-16(25)15-10(2)21-23-30-15)13(12)18(26)24(22-14)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHUFXSLGRVSQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=C(N=NS3)C)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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